(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral compound that features a cyclohexane core with two oxazole rings attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through various methods, including catalytic hydrogenation of benzene or cycloaddition reactions.
Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Benzylation: The benzyl groups are added through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane core and oxazole rings may play a role in binding to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H30N2O2/c1-4-10-20(11-5-1)16-22-18-29-24(27-22)26(14-8-3-9-15-26)25-28-23(19-30-25)17-21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2/t22-,23-/m1/s1 |
InChI Key |
JPJXGGLYDTXDOC-DHIUTWEWSA-N |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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